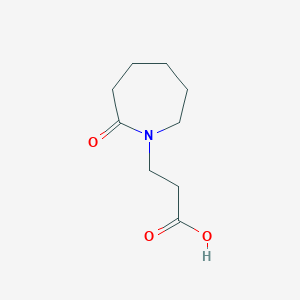

3-(2-Oxoazepan-1-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Oxoazepan-1-yl)propanoic acid is an organic compound with the molecular formula C9H15NO3 It is characterized by the presence of an azepane ring, which is a seven-membered heterocyclic ring containing one nitrogen atom and a ketone group at the second position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxoazepan-1-yl)propanoic acid typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 1,6-diaminohexane with a suitable carbonyl compound under acidic conditions to form the azepane ring.

Introduction of the Ketone Group: The ketone group at the second position can be introduced through oxidation reactions. For example, the azepane ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Attachment of the Propanoic Acid Moiety: The final step involves the attachment of the propanoic acid group to the azepane ring. This can be achieved through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction times. Specific details on industrial methods are often proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions

3-(2-Oxoazepan-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify the existing ketone group.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3-(2-hydroxyazepan-1-yl)propanoic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted azepane derivatives.

科学的研究の応用

Medicinal Chemistry

3-(2-Oxoazepan-1-yl)propanoic acid has been utilized in the development of various therapeutic agents. Its structure allows it to act as a scaffold for synthesizing compounds targeting specific biological pathways.

- Anti-inflammatory Agents : Research indicates that derivatives of this compound can act as agonists for the FPR2 receptor, which plays a crucial role in resolving inflammation. This application is particularly relevant for treating ocular inflammatory diseases and other systemic inflammatory conditions .

Proteomics Research

The compound is also significant in proteomics, where it serves as a building block for synthesizing peptide-based probes. These probes are essential for studying protein interactions and functions within biological systems .

Drug Development

There is ongoing research into using this compound as a potential inhibitor of viral proteases, such as those from SARS-CoV and SARS-CoV-2. The compound's ability to inhibit the 3CLpro enzyme of these viruses positions it as a candidate for developing antiviral therapies

Case Study 1: Anti-inflammatory Activity

A study highlighted the use of FPR2 agonists derived from azepane-based compounds, including this compound, demonstrating significant anti-inflammatory effects in models of uveitis. The findings suggest that these compounds could lead to new treatments with fewer side effects compared to traditional anti-inflammatories .

Case Study 2: Viral Inhibition

In another investigation, compounds related to this compound were screened for their ability to inhibit SARS-CoV-2 protease activity. The results indicated promising inhibitory effects, supporting further development as potential antiviral agents

Data Tables

| Application Area | Specific Use |

|---|---|

| Medicinal Chemistry | Development of anti-inflammatory agents |

| Proteomics | Peptide-based probes for protein interaction studies |

| Drug Development | Inhibition of viral proteases |

作用機序

The mechanism of action of 3-(2-Oxoazepan-1-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the azepane ring and the ketone group allows for specific binding interactions, which can influence the compound’s biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

類似化合物との比較

Similar Compounds

3-(2-Oxoazepan-1-yl)butanoic acid: Similar structure with an additional carbon in the side chain.

3-(2-Oxoazepan-1-yl)acetic acid: Similar structure with a shorter side chain.

3-(2-Oxoazepan-1-yl)pentanoic acid: Similar structure with a longer side chain.

Uniqueness

3-(2-Oxoazepan-1-yl)propanoic acid is unique due to its specific combination of the azepane ring and the propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in research and industry.

生物活性

3-(2-Oxoazepan-1-yl)propanoic acid is a compound that has garnered interest for its potential biological activities. Although research on this specific compound is limited, studies on related compounds and their biological effects provide insights into its possible pharmacological applications.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₁NO₃

- Molecular Weight : 157.17 g/mol

- CAS Number : 505026-81-3

The compound features a unique azepan ring structure, which may contribute to its biological activity. The presence of the keto group (C=O) in the azepan ring is significant for its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including neuroprotective, anti-inflammatory, and nootropic effects. These activities are primarily attributed to their ability to interact with neurotransmitter systems and modulate neurotrophic factors.

Potential Pharmacological Applications

- Nootropic Effects : Some studies suggest that derivatives of azepan compounds can enhance cognitive functions by improving memory and learning capabilities through cholinergic and serotonergic mechanisms.

- Neuroprotection : Similar compounds have demonstrated the ability to protect neurons from oxidative stress and excitotoxicity, potentially making them candidates for treating neurodegenerative diseases.

- Anti-inflammatory Properties : The anti-inflammatory effects observed in related compounds suggest that this compound might also possess similar properties, which could be beneficial in treating conditions characterized by inflammation.

Table 1: Summary of Biological Activities Related to Azepan Derivatives

Case Studies

- Neuroprotective Studies : Research involving nootropic agents like Noopept has shown significant improvements in cognitive function in animal models, suggesting that similar mechanisms may be applicable to this compound.

- Inflammation Models : In vitro studies indicated that azepan derivatives can significantly reduce inflammatory markers in cell cultures, hinting at a potential therapeutic role for inflammatory diseases.

特性

IUPAC Name |

3-(2-oxoazepan-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8-4-2-1-3-6-10(8)7-5-9(12)13/h1-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIWUACEPGXDSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588403 |

Source

|

| Record name | 3-(2-Oxoazepan-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505026-81-3 |

Source

|

| Record name | 3-(2-Oxoazepan-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。